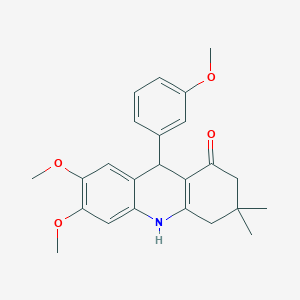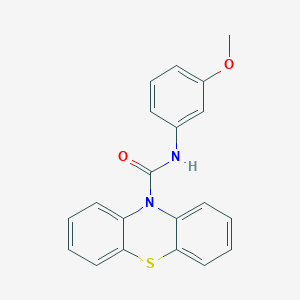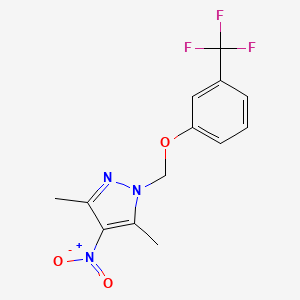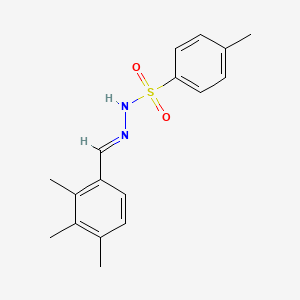![molecular formula C17H18N2O5S B5523151 methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate](/img/structure/B5523151.png)
methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetate is a useful research compound. Its molecular formula is C17H18N2O5S and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.09364285 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization of Polymers
The compound has been used in the synthesis and characterization of novel polymeric materials. For instance, Shockravi et al. (2006) synthesized two new diacid monomers, including 2,2′-sulfide bis(4-methyl phenoxy acetic acid), through a process involving refluxing with chloroacetonitrile and subsequent basic reduction. These monomers were then used to prepare novel series of poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s, demonstrating good thermal stability and solubility in polar solvents (Shockravi et al., 2006).
Chemical Reaction Mechanisms
The compound is involved in various chemical reaction mechanisms. For example, Ryu et al. (1996) explored the photolysis of methyl alpha-(phenylseleno)acetate in the presence of an alkene and CO, leading to acyl selenides via group transfer carbonylation. This three-component coupling reaction mechanism involves the addition of a (methoxycarbonyl)methyl radical to an alkene, trapping of the produced alkyl free radical by CO, and termination by a phenylselenenyl group transfer (Ryu et al., 1996).
Carbonic Anhydrase Inhibition
In the realm of enzymatic inhibition, Abdel-Aziz et al. (2015) investigated arenesulfonyl-2-imidazolidinones, which incorporate methyl and phenyl moieties, as inhibitors for carbonic anhydrase isoenzymes hCA I and hCA II. This study found that most compounds exhibited micromolar inhibition constants, showcasing the potential of such compounds in designing enzyme inhibitors (Abdel-Aziz et al., 2015).
Electrochemical Analysis
Tefera et al. (2016) prepared a poly(4-amino-3-hydroxynaphthalene sulfonic acid)-modified glassy carbon electrode for the simultaneous determination of caffeine and paracetamol using square-wave voltammetry. This study highlights the applicability of sulfonic acid derivatives in electrochemical sensors and analytical chemistry (Tefera et al., 2016).
Environmental Decontamination
Wang et al. (2018) questioned the long-recognized role of sulfate radical in the Fe(II) activated peroxydisulfate (PDS) process for environmental decontamination, suggesting instead the generation of Fe(IV). This finding, which involved the oxidation of methyl phenyl sulfoxide to sulfone, could significantly impact the understanding and application of this process in environmental remediation (Wang et al., 2018).
Propriétés
IUPAC Name |
methyl 2-[4-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-13-3-9-16(10-4-13)25(21,22)19-18-11-14-5-7-15(8-6-14)24-12-17(20)23-2/h3-11,19H,12H2,1-2H3/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHGIDIXPVNSOT-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 4-[(3-phenoxypropanoyl)amino]benzoate](/img/structure/B5523071.png)

![N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide dihydrochloride](/img/structure/B5523087.png)
![3-[(3-chloro-4-methoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5523105.png)


![N,N,2-trimethyl-6-[4-(2-phenoxypropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5523142.png)
![9-(2-chlorobenzoyl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523143.png)

![(3R*,4R*)-1-[(1-benzylpiperidin-4-yl)acetyl]-4-ethylpiperidine-3,4-diol](/img/structure/B5523166.png)
![N'-[(E)-(3-nitrophenyl)methylidene]-2-(quinolin-2-ylsulfanyl)acetohydrazide](/img/structure/B5523171.png)
![ethyl 4-{[(3-methoxyphenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5523173.png)


